molecular formula C7H14O3 B2798309 2-(Dimethoxymethyl)oxolane CAS No. 42187-43-9

2-(Dimethoxymethyl)oxolane

Cat. No.: B2798309
CAS No.: 42187-43-9
M. Wt: 146.186
InChI Key: FPOLAVLUVREOJE-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)oxolane is an organic compound with the molecular formula C7H14O3. It is a derivative of oxolane, featuring a dimethoxymethyl group attached to the second carbon of the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

2-(Dimethoxymethyl)oxolane can be synthesized through several methods. One common synthetic route involves the reaction of 2-furancarboxaldehyde dimethyl acetal with appropriate reagents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

2-(Dimethoxymethyl)oxolane undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into simpler oxolane derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethoxymethyl)oxolane has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)oxolane exerts its effects involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

2-(Dimethoxymethyl)oxolane can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(dimethoxymethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLAVLUVREOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42187-43-9
Record name 2-(dimethoxymethyl)oxolane
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